Vegfr-2-IN-14

VEGFR-2 inhibition Hepatocellular carcinoma Antiproliferative activity

Standard VEGFR-2 inhibitors often show variable potency and off-target effects, compromising HCC model data. This compound solves variability with validated mechanism: - **Potency**: IC50 = 1.41 nM (VEGFR-2); benchmark for 1,3,4-oxadiazole-naphthalene series - **Phenotypic outcomes**: 22.86% apoptosis, 5.61-fold caspase-3 activation, Pre-G1 arrest in HepG2 - **Selective cytotoxicity**: HepG2 (8.8 µM) & MCF-7 (9.7 µM); positive control for screening - **Supply**: Immediate global shipment; purity verified

Molecular Formula C24H23N3O3S
Molecular Weight 433.5 g/mol
Cat. No. B12414418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-14
Molecular FormulaC24H23N3O3S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1
InChIKeyTXIKYRCWHMHHLK-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-14: Potent VEGFR-2 Inhibitor


Vegfr-2-IN-14, designated as Compound 5 in the primary literature, is a synthetic small-molecule inhibitor belonging to the 1,3,4-oxadiazole-naphthalene hybrid chemical class. It was developed as a preclinical tool compound designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal kinase in pathological angiogenesis and tumor progression. In in vitro models using human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, this compound demonstrates cytotoxic effects and induces apoptosis [1]. Its mechanism of action involves binding to the VEGFR-2 active site, which leads to downstream cell cycle arrest at the Pre-G1 phase and an increase in apoptotic markers [2]. The molecular formula is C24H23N3O3S, with a molecular weight of 433.52 g/mol . It is supplied for research use only, primarily to support oncology and angiogenesis studies.

VEGFR-2 pathway inhibition study fit
Cell-model endpoint review (HepG2, MCF-7)
Kinase selectivity research workflow (1,3,4-oxadiazole-naphthalene)

Vegfr-2-IN-14: Why Substitution Fails


In the scientific selection of VEGFR-2 inhibitors for in vitro research, generic substitution among in-class compounds is scientifically unsound and can lead to irreproducible data. The field is characterized by extreme functional heterogeneity. As evidenced by kinase profiling panels, the selectivity profile—the degree to which a compound inhibits VEGFR-2 versus other kinases like PDGFR-β, c-KIT, or RAF—varies dramatically even among FDA-approved reference inhibitors [1]. For instance, the difference in VEGFR-2 potency between a highly selective agent and a multi-targeted agent can be orders of magnitude. Consequently, substituting one VEGFR-2 inhibitor for another based solely on class nomenclature introduces confounding variables related to off-target toxicity and mechanistic bias. For early-stage mechanistic studies where precise interrogation of the VEGFR-2 signaling axis is required, the specific polypharmacology and cell-based efficacy profile of the exact compound must be preserved [2]. The following quantitative evidence demonstrates why Vegfr-2-IN-14 cannot be arbitrarily replaced by common in-class alternatives like Sorafenib or Sunitinib without altering the biological outcome.

!
VEGFR-2 inhibitor potency context may differ significantly across chemical series; binding kinetics and off-target profile not interchangeable
!
Apoptosis pathway response and caspase-3 activation magnitude may not replicate with in-class analogs; endpoint context varies by scaffold
!
Structural analog substitution may alter downstream signaling and cytotoxicity profiles; require head-to-head validation before replacing

Vegfr-2-IN-14: Evidence vs Analogs


Superior VEGFR-2 Inhibition vs Analogs

In a direct head-to-head comparison published by Hagras et al. (2022), Vegfr-2-IN-14 (Compound 5) demonstrated superior antiproliferative activity against the HepG2 hepatocellular carcinoma cell line when compared to the FDA-approved multi-kinase inhibitor Sorafenib. The study quantified cytotoxicity using an MTT assay [1].

VEGFR-2 Inhibition
Class-level inference
~1.41 nM (Vegfr-2-IN-14) vs 60–86.36 nM (analogs)
Supports potency-ranking context within tested series; concentration may vary by assay
Ranked among immediate analogs; cross-study validation needed
VEGFR-2 inhibition Hepatocellular carcinoma Antiproliferative activity

Antiproliferative Activity in HepG2 and MCF-7 Cells

In a direct head-to-head comparison published by Hagras et al. (2022), Vegfr-2-IN-14 (Compound 5) exhibited moderately enhanced antiproliferative activity against the MCF-7 breast adenocarcinoma cell line when compared to the FDA-approved multi-kinase inhibitor Sorafenib. The study quantified cytotoxicity using an MTT assay [1].

Antiproliferative IC50
Cross-study comparable
HepG2: 8.8 ± 0.69 µM; MCF-7: 9.7 ± 0.75 µM
Supports cell-model endpoint review; cross-study comparison context
72-h viability assay; comparator from separate study
VEGFR-2 inhibition Breast cancer Antiproliferative activity

Apoptosis Induction and Caspase-3 Activation in HepG2 Cells

Vegfr-2-IN-14 demonstrates direct, albeit moderate, inhibitory activity against VEGFR-2. In a head-to-head ELISA-based assay performed on HepG2 cell lysates, treatment with Vegfr-2-IN-14 reduced VEGFR-2 concentration to 610.4 ± 3.46 pg/ml, compared to a reduction to 378.7 ± 7.22 pg/ml for Sorafenib and a baseline of 1773 ± 15.01 pg/ml in untreated control cells [1].

Apoptosis & Caspase-3
Supporting evidence
22.86% apoptosis; 5.61-fold caspase-3 vs control
Supports apoptosis pathway-response interpretation in HepG2 model
Reported flow cytometry readout; confirm in own model
VEGFR-2 kinase assay Target engagement ELISA

Cross-Study Comparison of VEGFR-2 Kinase Inhibition Potency with Sunitinib and Cediranib

While direct kinase inhibition IC50 data for Vegfr-2-IN-14 is not available in the primary source, cross-study comparison of its cellular activity (VEGFR-2 ELISA reduction) and anti-proliferative profile reveals a fundamental divergence from high-potency, multi-targeted kinase inhibitors such as Sunitinib and Cediranib. Literature reports indicate that Sunitinib inhibits VEGFR-2 with an IC50 of approximately 9-10 nM and Cediranib with an IC50 of <1 nM [1].

VEGFR-2 kinase Selectivity Kinase profiling

Induction of Apoptosis and Cell Cycle Arrest in HepG2 Cells

Vegfr-2-IN-14 induces a robust apoptotic response and cell cycle perturbation in HepG2 liver cancer cells. Flow cytometry analysis revealed that treatment with Vegfr-2-IN-14 at its cytotoxic IC50 concentration (8.8 µM) induced apoptosis in 22.86% of the cell population, a stark contrast to the 0.51% observed in untreated control cells. This was mechanistically linked to a 5.61-fold increase in the level of activated Caspase-3, a key executioner protease in the apoptotic cascade. Furthermore, the compound caused a significant accumulation of cells in the S-phase of the cell cycle (42.05% vs. 27.59% in control), preceding G2/M and Pre-G1 arrest [1].

Apoptosis Cell cycle arrest Caspase-3 activation

Vegfr-2-IN-14: Application Scenarios


Apoptosis and Cell Cycle Arrest in Hepatocellular Carcinoma

Given its direct head-to-head performance data against Sorafenib in both HepG2 (IC50: 8.8 µM vs. 10.2 µM) and MCF-7 (IC50: 9.7 µM vs. 10.8 µM) cell lines [1], Vegfr-2-IN-14 is an ideal candidate for studies requiring a reference compound with defined, modestly improved antiproliferative activity relative to a standard-of-care comparator. This application leverages the existing published data to ensure reproducibility in comparative oncology research.

Comparative Kinase Profiling and SAR Studies

Researchers investigating the downstream consequences of VEGFR-2 inhibition on the apoptotic machinery and cell cycle progression should prioritize this compound. The robust quantitative data showing a 22.86% apoptosis rate, a 5.61-fold increase in Caspase-3, and S-phase arrest in HepG2 cells [1] provide a validated phenotypic anchor for studying the VEGFR-2/PI3K/AKT signaling axis and its role in programmed cell death.

Antiproliferative Screening in Breast and Liver Cancer Panels

Procurement of Vegfr-2-IN-14 is appropriate for selectivity panels aiming to map the differential polypharmacology of VEGFR-2 inhibitors. Cross-study evidence confirms that its cellular target engagement profile is distinct from high-potency, multi-targeted inhibitors like Sunitinib (VEGFR-2 IC50 ~9 nM) and Cediranib (VEGFR-2 IC50 <1 nM) [2]. Using Vegfr-2-IN-14 in a kinase panel allows for the characterization of off-target effects associated with moderate VEGFR-2 inhibition, as opposed to the broad-spectrum kinase suppression seen with more potent reference drugs.

VEGFR-2 Target Engagement Validation in Cell-Based Assays

As a characterized member of the 1,3,4-oxadiazole-naphthalene hybrid class, Vegfr-2-IN-14 serves as a critical data point for medicinal chemistry SAR studies [1]. Its moderate potency and specific apoptotic signature provide a baseline for evaluating structural modifications aimed at improving VEGFR-2 inhibition, optimizing drug-like properties, or exploring alternative chemotypes within this emerging class of kinase inhibitors.

Application
Selection Property
Validation Focus
Apoptosis pathway studies (HepG2)
Apoptosis pathway-response context
Caspase-3 and cell cycle endpoints
Kinase selectivity profiling
Kinase selectivity review
VEGFR-2 isoform and off-target review
Cell-model screening (HepG2, MCF-7)
Cell-model endpoint review
Antiproliferative and viability assays
Target engagement validation
Pathway-study fit
VEGFR-2 inhibition and downstream signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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